2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol
Description
Properties
IUPAC Name |
[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBZSUVJPDWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as CF3SO2Na under mild conditions . The methylsulfonyl group can be introduced through sulfonation reactions using appropriate sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted benzyl alcohol derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of bioactive molecules due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylsulfonyl group can participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The methylsulfonyl and trifluoromethyl groups distinguish the target compound from other benzyl alcohol derivatives. Key analogs include:
Table 1 : Structural analogs and their properties.
Key Observations:
- Electronic Effects: The methylsulfonyl group (-SO₂CH₃) in the target compound is a stronger electron-withdrawing group than halogens (e.g., -F , -Cl ) or methoxy (-OCH₃ ).
- Polarity and Solubility: The trifluoromethyl group (-CF₃) and methylsulfonyl group collectively elevate polarity, likely improving solubility in polar solvents (e.g., DMSO, methanol) compared to analogs like 4-(trifluoromethyl)benzyl alcohol .
- Molecular Weight : The target’s higher molecular weight (~256 g/mol) compared to most analogs suggests differences in crystallization behavior and thermal stability.
Biological Activity
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol, a compound characterized by its unique functional groups, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anticancer, and antiviral effects, supported by experimental data and case studies.
Chemical Structure and Properties
The compound features a benzyl alcohol structure with a methylsulfonyl group and a trifluoromethyl group attached. These substituents are known to influence the compound's reactivity and biological interactions significantly.
Antibacterial Activity
Recent studies have demonstrated that compounds containing trifluoromethyl and sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives of this compound were tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus mycoides | 4.88 µg/mL |
| Compound 2 | Escherichia coli | 8.0 µg/mL |
| Compound 3 | Candida albicans | 6.5 µg/mL |
These results indicate that the presence of both the sulfonyl and trifluoromethyl groups enhances antibacterial activity, with specific compounds demonstrating MIC values superior to traditional antibiotics .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against several human cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| A549 | 22.4 | 52.1 |
| HCT116 | 30.5 | 52.1 |
| PACA2 | 44.4 | 52.1 |
The data suggest that certain derivatives of the compound exhibit promising anticancer activity, outperforming Doxorubicin in specific cases .
Antiviral Activity
The antiviral efficacy of this compound has also been investigated, particularly against viruses such as Zika virus (ZIKV). The following table presents findings from relevant assays:
| Compound | EC50 (µM) | CC50 (µM) |
|---|---|---|
| Compound A | 5.2 | 20 |
| Compound B | 4.3 | 58 |
These results indicate that while some compounds show good antiviral activity with acceptable cytotoxicity levels, further structural optimization may enhance their therapeutic index .
Case Studies
Case Study 1: Antibacterial Screening
A comprehensive screening of various derivatives was conducted to evaluate their antibacterial properties against clinical isolates of E. coli. The study revealed that modifications to the benzyl alcohol structure significantly affected antibacterial potency, with several derivatives achieving MIC values below 10 µg/mL.
Case Study 2: Anticancer Efficacy
In a study involving multiple cancer cell lines, a derivative of the compound was tested for its ability to induce apoptosis. Flow cytometry analysis demonstrated a significant increase in apoptotic cells at concentrations correlating with the IC50 values noted above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
